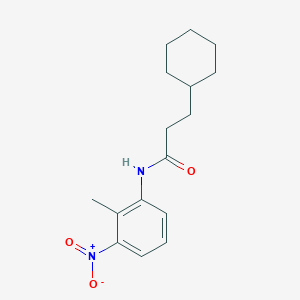
3-cyclohexyl-N-(2-methyl-3-nitrophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-cyclohexyl-N-(2-methyl-3-nitrophenyl)propanamide, also known as CX-614, is a potent and selective positive allosteric modulator of AMPA receptors. AMPA receptors are ionotropic glutamate receptors that mediate fast synaptic transmission in the central nervous system (CNS). CX-614 has been shown to enhance AMPA receptor-mediated synaptic transmission, which can lead to improved cognitive function and memory consolidation.
Wirkmechanismus
3-cyclohexyl-N-(2-methyl-3-nitrophenyl)propanamide acts as a positive allosteric modulator of AMPA receptors, which are involved in the regulation of synaptic plasticity and memory formation. AMPA receptors are composed of four subunits, and this compound binds to a specific site on the receptor to enhance its activity. This results in an increase in the influx of calcium ions into the postsynaptic neuron, which leads to the strengthening of synaptic connections and the enhancement of LTP.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. In addition to enhancing LTP and memory consolidation, this compound has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. This compound has also been shown to increase the density of dendritic spines, which are specialized structures on the surface of neurons that are involved in synaptic transmission.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-cyclohexyl-N-(2-methyl-3-nitrophenyl)propanamide in lab experiments is its potency and selectivity for AMPA receptors. This allows for precise modulation of synaptic transmission and the investigation of the role of AMPA receptors in cognitive function and memory consolidation. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to maintain a consistent level of this compound in the brain over an extended period of time.
Zukünftige Richtungen
There are several future directions for research on 3-cyclohexyl-N-(2-methyl-3-nitrophenyl)propanamide. One area of interest is the potential therapeutic applications of this compound for cognitive disorders such as Alzheimer's disease and schizophrenia. Another area of interest is the investigation of the molecular mechanisms underlying the effects of this compound on synaptic plasticity and memory consolidation. Additionally, the development of more potent and selective positive allosteric modulators of AMPA receptors may lead to the discovery of new treatments for cognitive disorders.
Synthesemethoden
3-cyclohexyl-N-(2-methyl-3-nitrophenyl)propanamide can be synthesized using a multi-step process that involves the reaction of 3-cyclohexylpropanoic acid with 2-methyl-3-nitrobenzene in the presence of a base and a coupling agent. The resulting intermediate is then reduced with hydrogen gas in the presence of a palladium catalyst to yield this compound. The synthesis method has been optimized to yield a high purity and yield of this compound.
Wissenschaftliche Forschungsanwendungen
3-cyclohexyl-N-(2-methyl-3-nitrophenyl)propanamide has been extensively studied in animal models and has shown promising results in improving cognitive function and memory consolidation. In a study conducted on rats, this compound was found to enhance long-term potentiation (LTP) in the hippocampus, a brain region that is critical for learning and memory. This compound was also found to enhance spatial memory and object recognition memory in rats. These findings suggest that this compound may have potential therapeutic applications for cognitive disorders such as Alzheimer's disease and schizophrenia.
Eigenschaften
IUPAC Name |
3-cyclohexyl-N-(2-methyl-3-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-12-14(8-5-9-15(12)18(20)21)17-16(19)11-10-13-6-3-2-4-7-13/h5,8-9,13H,2-4,6-7,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZHOXPKWDXHIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(2-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5697714.png)


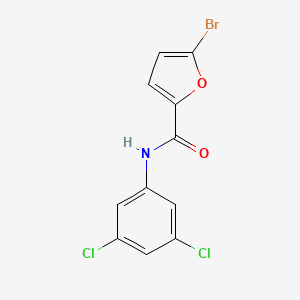
![methyl 4-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5697730.png)
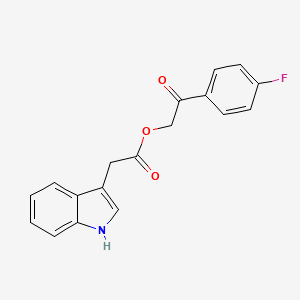
![3-(benzyloxy)benzaldehyde [3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5697734.png)
![3-ethoxy-6-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol](/img/structure/B5697760.png)
![N-(2,5-dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5697763.png)
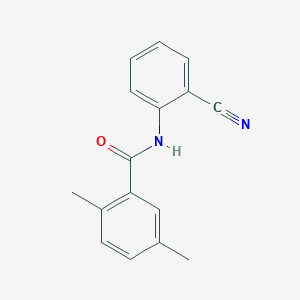
![2-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3H-benzo[f]chromen-3-one](/img/structure/B5697773.png)

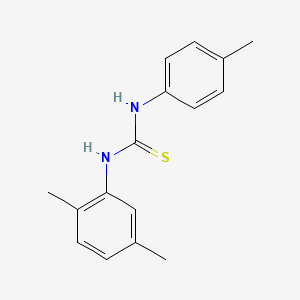
![1-[(4-ethoxy-1-naphthyl)carbonothioyl]pyrrolidine](/img/structure/B5697815.png)